molecular formula C8H12Cl2N2 B595252 3-(Azetidin-3-yl)pyridine dihydrochloride CAS No. 1236791-61-9

3-(Azetidin-3-yl)pyridine dihydrochloride

Cat. No.: B595252
CAS No.: 1236791-61-9
M. Wt: 207.098
InChI Key: PDMZUWJDEZQVHU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-(Azetidin-3-yl)pyridine dihydrochloride involves several steps. One common method includes the reaction of pyridine with azetidine under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

3-(Azetidin-3-yl)pyridine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where one of its functional groups is replaced by another group.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(Azetidin-3-yl)pyridine dihydrochloride is widely used in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of biological processes and interactions at the molecular level.

    Medicine: This compound is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 3-(Azetidin-3-yl)pyridine dihydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

3-(Azetidin-3-yl)pyridine dihydrochloride can be compared with other similar compounds, such as:

Biological Activity

3-(Azetidin-3-yl)pyridine dihydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables that summarize key information.

Chemical Structure and Properties

This compound has the molecular formula C₈H₁₂Cl₂N₂. Its structure features a pyridine ring substituted with an azetidine group, which may contribute to its biological properties. Understanding the chemical properties is crucial for elucidating its mechanism of action.

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of this compound against various pathogens. The compound has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentrations (MICs):
The following table summarizes the MIC values of this compound against selected bacterial strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Streptococcus pneumoniae4
Enterococcus faecalis16
Escherichia coli32

These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae .

The mechanism by which this compound exerts its antibacterial effects is believed to involve interference with bacterial protein synthesis. Similar to linezolid, it may act on the 50S ribosomal subunit, inhibiting the initiation of protein translation . Molecular docking studies have suggested potential binding sites that could elucidate its interaction with bacterial ribosomes.

Case Studies

  • In Vivo Efficacy Against Infections:
    A study conducted on mice infected with Staphylococcus aureus demonstrated that treatment with this compound resulted in a significant reduction in bacterial load compared to untreated controls. The compound was administered at varying doses, showing a dose-dependent response in reducing infection severity.
  • Biofilm Formation Inhibition:
    Research has indicated that this compound possesses antibiofilm activity. In vitro assays revealed that it effectively inhibited biofilm formation in Staphylococcus epidermidis, suggesting its potential application in treating device-related infections where biofilms are prevalent .

Pharmacokinetics and Safety

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest favorable pharmacokinetic properties; however, comprehensive studies are required to establish safety profiles and potential toxicological effects.

Properties

IUPAC Name

3-(azetidin-3-yl)pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2.2ClH/c1-2-7(4-9-3-1)8-5-10-6-8;;/h1-4,8,10H,5-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDMZUWJDEZQVHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=CN=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60736510
Record name 3-(Azetidin-3-yl)pyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60736510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1236791-61-9
Record name 3-(Azetidin-3-yl)pyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60736510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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